molecular formula C15H15ClN4O2S B2491769 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034364-18-4

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2491769
CAS RN: 2034364-18-4
M. Wt: 350.82
InChI Key: JSBJAYJWCFKQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that involves several functional groups and is of interest due to its potential applications in various fields of chemistry and materials science. This compound can be synthesized through a multi-step chemical process involving the linkage of chloropyrimidine and pyridylthio functional groups to a pyrrolidine backbone.

Synthesis Analysis

The synthesis of this compound involves strategic functional group transformations and coupling reactions. Although specific synthesis pathways for this exact compound are scarce, methodologies similar to those used for synthesizing related heterocyclic compounds involve nucleophilic substitution reactions, cyclization, and condensation steps. For example, similar compounds have been synthesized using reactions like the condensation of hydrazide with carbon disulfide and potassium hydroxide in ethanol to obtain thiosemicarbazide derivatives, followed by cyclization to form heterocyclic compounds with significant antimicrobial activity (Salimon et al., 2011).

Scientific Research Applications

Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound structurally related to the requested chemical, has been synthesized and found to possess significant antimicrobial activity. Its structure, confirmed through various spectroscopic methods, exhibited minimum inhibitory concentration values ranging between 30.2 - 43.2 μg cm-3, indicating its potential in antimicrobial applications (Salimon, Salih, & Hasan Hussien, 2011).

Biological Activities of Pyridine Derivatives

Pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, through a reaction with 2-chloro-5-(chloromethyl)-pyridine, have shown moderate insecticidal and fungicidal activities. These compounds, characterized by IR, NMR, and MS spectroscopy, demonstrate the potential of pyridine-based structures in developing biologically active agents (Xiao-fei Zhu & De-Qing Shi, 2011).

Antiviral Activity

A compound bearing similarity in structural motifs, namely 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, was used as a starting material for synthesizing various derivatives with potent antiviral activity against HSV1 and HAV-MBB. The synthesized compounds, characterized by spectral and elemental analyses, indicate the potential of pyridine and pyrimidine derivatives in antiviral drug development (F. Attaby, Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).

Microwave-Assisted Synthesis in Antibacterial Agents

Microwave-assisted synthesis has been employed to create compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone, which, upon further chemical reactions, yield derivatives with notable antibacterial activity. This method exemplifies an efficient approach to synthesize bioactive compounds with potential applications in combating bacterial infections (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Fungicidal Activity of Pyrazol Derivatives

Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been synthesized and demonstrated moderate inhibitory activity against Gibberella zeae. These findings highlight the potential of such compounds in fungicidal applications (Yuanyuan Liu et al., 2012).

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJAYJWCFKQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.